3-methyl-2-[(2-phenylethyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
This compound belongs to the thienopyrimidinone class, characterized by a fused thiophene-pyrimidine core. Its synthesis likely involves cyclization of thiophene precursors with formamide or Pd-catalyzed coupling for sulfanyl group introduction .
Properties
IUPAC Name |
3-methyl-2-(2-phenylethylsulfanyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-17-14(18)13-12(8-10-19-13)16-15(17)20-9-7-11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQKQEGHHJRDRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N=C1SCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-[(2-phenylethyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiophene with a suitable aldehyde or ketone in the presence of a catalyst can lead to the formation of the thieno[3,2-d]pyrimidine core.
Introduction of the Methyl Group: The methyl group can be introduced at the 3-position through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Phenylethylsulfanyl Group: The phenylethylsulfanyl group can be attached to the 2-position through nucleophilic substitution reactions. This involves the reaction of the thieno[3,2-d]pyrimidine core with a phenylethylsulfanyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-[(2-phenylethyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding thiol derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar solvents with a base to facilitate nucleophilic attack.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted thienopyrimidines with diverse functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Studied for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-2-[(2-phenylethyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit kinases or proteases, thereby affecting cell signaling and proliferation. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 2-Sulfanyl Position
(a) 3-Methyl-2-{[(2-Methylphenyl)Methyl]Sulfanyl}-3H,4H-Thieno[3,2-d]Pyrimidin-4-One (CAS 923782-48-3)
- Structural Difference : The sulfanyl group is substituted with a (2-methylphenyl)methyl instead of 2-phenylethyl.
- Impact: The shorter alkyl chain and methylphenyl group reduce lipophilicity (predicted logP: ~3.5 vs.
(b) 2-(Methylthio)Thieno[3,2-d]Pyrimidin-4(3H)-One
Modifications in the Thienopyrimidinone Core
(a) 3-(Prop-2-en-1-yl)-2-Sulfanyl-3H,4H-Thieno[2,3-d]Pyrimidin-4-One
- Structural Difference: The thieno ring is fused at [2,3-d] instead of [3,2-d], with a prop-2-en-1-yl group at position 3.
- Impact : Altered ring fusion may affect π-stacking interactions with biological targets. The allyl group introduces reactivity (e.g., Michael addition susceptibility) but reduces metabolic stability .
(b) 5-(2-Chlorophenyl)-3-(2-Methoxyphenyl)-2-Sulfanyl-3H,4H-Thieno[2,3-d]Pyrimidin-4-One (CAS 743452-23-5)
- Structural Difference : Aryl substituents at positions 3 and 4.
Partially Saturated Derivatives
2-[(4-Chlorophenyl)Methylsulfanyl]-3-(2-Methoxyphenyl)-6,7-Dihydrothieno[3,2-d]Pyrimidin-4-One
- Structural Difference: A dihydrothieno ring (6,7-dihydro) replaces the fully unsaturated core.
Biological Activity
3-methyl-2-[(2-phenylethyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its applications.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C₁₉H₁₉N₃O₂S₂
- Molecular Weight : 385.5 g/mol
The structural characteristics contribute to its biological activity, particularly in relation to enzyme inhibition and cellular interactions.
Anticancer Activity
Recent studies have indicated that thieno[3,2-d]pyrimidine derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have demonstrated the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
A notable study assessed the effects of thieno[3,2-d]pyrimidine derivatives on human cancer cell lines, revealing significant cytotoxic effects with IC50 values in the micromolar range. The mechanism of action appears to involve the inhibition of key signaling pathways related to cell survival and proliferation.
Enzyme Inhibition
One of the most studied aspects of this compound is its ability to inhibit specific enzymes involved in metabolic processes. For example:
- Tyrosinase Inhibition : The compound was tested for its ability to inhibit tyrosinase, an enzyme critical in melanin production. Results showed that it possesses strong inhibitory activity, making it a candidate for treating hyperpigmentation disorders.
This data indicates that this compound is significantly more effective than traditional inhibitors like kojic acid.
Antioxidant Properties
The antioxidant capacity of this compound has also been evaluated. Research shows that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity was comparable to established antioxidants in various assays.
Case Studies
- In Vitro Studies : A study conducted on B16F10 murine melanoma cells revealed that treatment with this compound resulted in reduced melanin production and decreased cellular viability at higher concentrations. This suggests potential applications in dermatological treatments.
- Mechanistic Studies : Kinetic studies utilizing Lineweaver-Burk plots demonstrated that the compound binds tightly to the active site of tyrosinase, indicating a competitive inhibition mechanism. The binding affinity was significantly higher than that of other known inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
